2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a furan-2-ylmethyl group at position 3, 5,6-dimethyl substituents, and a sulfanyl-linked acetamide moiety terminated by a naphthalen-1-yl group. The furan and naphthalene groups may enhance lipophilicity and π-π stacking interactions, influencing binding affinity to biological targets.
Properties
Molecular Formula |
C25H21N3O3S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H21N3O3S2/c1-15-16(2)33-23-22(15)24(30)28(13-18-9-6-12-31-18)25(27-23)32-14-21(29)26-20-11-5-8-17-7-3-4-10-19(17)20/h3-12H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
PRTVVUVVKMRXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)CC5=CC=CO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl and naphthalen-1-yl groups. Key steps include:
Formation of the thieno[2,3-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.
Attachment of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.
Introduction of the naphthalen-1-yl group: This is typically done through amide bond formation using coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thieno[2,3-d]pyrimidine acetamides. Key structural analogs and their differentiating features are summarized below:
Pharmacological and Physicochemical Insights
- Lipophilicity and Solubility : The naphthalen-1-yl group in the target compound likely increases lipophilicity (logP ~4.5–5.0 predicted) compared to fluorophenyl analogs (logP ~3.0–3.5). This may enhance membrane permeability but reduce aqueous solubility .
- Hydrogen-Bonding Potential: The furan oxygen and pyrimidine carbonyl groups provide hydrogen-bond acceptors, critical for target binding. Analog 2’s 5-methylfuran may sterically hinder interactions compared to the target compound’s furan-2-ylmethyl group .
- Anti-Exudative Activity: Triazole-based acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
